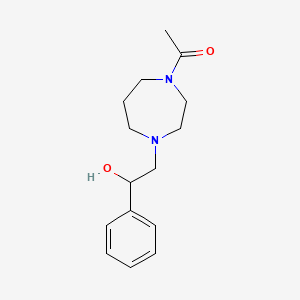
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one, also known as MOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, and it has been used in a wide range of experiments to investigate the mechanisms of various biological processes.
作用機序
The mechanism of action of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular signaling pathways. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular function. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been shown to inhibit the activity of protein phosphatases, which are enzymes that play a critical role in the dephosphorylation of proteins.
Biochemical and Physiological Effects:
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been shown to have antioxidant properties, and it has been suggested that it may have potential therapeutic applications in the treatment of various diseases that are associated with oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in lab experiments is its potency as an enzyme inhibitor. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to be a highly effective inhibitor of certain kinases and phosphatases, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of using 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in lab experiments is its potential toxicity. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been shown to be toxic to certain cell lines at high concentrations, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for the study of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one and its applications in scientific research. One area of interest is the development of new synthesis methods for 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one and its effects on cellular signaling pathways.
合成法
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one can be synthesized through a variety of methods, including the reaction of 1-methyl-2-nitrobenzene with 5-aminooxazole in the presence of a palladium catalyst. Other methods include the reaction of 1-methyl-2-nitrobenzene with 5-aminooxazole in the presence of a copper catalyst, or the reaction of 5-bromo-1-methyl-2-nitrobenzene with 2-aminomethyl-1,3-oxazole.
科学的研究の応用
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has been used in a variety of scientific research applications, including studies on the mechanisms of DNA repair, the effects of oxidative stress on cellular function, and the regulation of gene expression. 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has also been used as a tool to investigate the role of certain enzymes in various biological processes, and it has been shown to be a potent inhibitor of certain kinases and phosphatases.
特性
IUPAC Name |
1-methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-10-4-2-3-5-11(10)15(12(14)16)8-9-6-7-13-17-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORQBYJTCQLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)




![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)
![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)

